molecular formula C₂₂H₂₂N₆O₄ B1139963 N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl CAS No. 84283-08-9

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl

Cat. No. B1139963
CAS RN: 84283-08-9
M. Wt: 434.45
InChI Key:
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Description

Synthesis Analysis

The selective synthesis of N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl involves key reactions starting with O2-trifluoromethylsulfonyl-O6-allyl-3',5'-O-bis(tert-butyldimethyl silyl)-2'-deoxyxanthosine reacting with 3-amino-4-acetaminobiphenyl and 4-hydrazinobiphenyl. Successive removal of protecting groups yields the free adducts, demonstrating the synthesis pathway for these DNA adducts (Scheer, Steinbrecher, & Boche, 1994).

Molecular Structure Analysis

The structure of this compound and similar adducts has been characterized by various analytical techniques, including NMR, mass spectral, and UV absorption spectral analyses. These studies help in understanding the conformational and electronic properties of these adducts, which are critical for assessing their biological impact (Snyderwine et al., 1988).

Chemical Reactions and Properties

The formation of this compound involves the covalent attachment of 4-aminobiphenyl to the C8 position of guanine in DNA. This process is facilitated by the metabolic activation of 4-aminobiphenyl through N-hydroxylation, leading to its ultimate carcinogenic form which then reacts with DNA to form the adduct (Ricicki et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. These properties are essential for understanding how these adducts interact with biological molecules and how they can be detected and quantified in biological samples (Chen, Zhang, & Vouros, 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, play a significant role in its mutagenic and carcinogenic effects. Studies focusing on its interaction with DNA and other biomolecules provide insights into the mechanisms of action of 4-aminobiphenyl-derived adducts in carcinogenesis (Mallesha, Kumar, & Rangappa, 2004).

Scientific Research Applications

  • Development of Immunoassays for DNA Adduct Detection : An avidin-biotin amplified enzyme-linked immunoassay (A-B ELISA) was developed for measuring the predominant carcinogen-DNA adduct of 4-aminobiphenyl, N-(deoxyguanosin-8-yl)-ABP. This methodology is applicable to the detection of ABP-DNA adducts in exposed human populations (Roberts et al., 1986).

  • Production of Monoclonal Antibodies for Adducts Recognition : Monoclonal antibodies and rabbit antisera were produced to recognize 4-aminobiphenyl, its major DNA adducts, and other metabolites. These antibodies are essential for immunoaffinity chromatography to isolate metabolites and DNA adducts from biological samples (Groopman et al., 1992).

  • Analytical Procedures for DNA Adduct Detection : A method referred to as adduct detection by acylation with methionine (ADAM) was developed for detecting and quantifying DNA adducts in human tissues, which is important in the molecular epidemiology of cancer (Sheabar et al., 1994).

  • Synthesis of 4-Aminobiphenyl-DNA Adducts : Research focused on the selective synthesis of N2-deoxyguanosine adducts derived from 4-aminobiphenyl, which is crucial for understanding the molecular mechanisms of carcinogenesis (Scheer et al., 1994).

  • Biomarker Analysis for Cancer Risk Assessment : N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP) has been employed as a biomarker for assessing the risk of cancer. The review discusses its history, recent developments in detection methods, and biological applications (Chen et al., 2018).

  • Identification of New DNA Adducts : New DNA adducts were identified in human bladder epithelia exposed to N-hydroxy-4-aminobiphenyl, a metabolite of the human bladder carcinogen 4-aminobiphenyl. This helps in understanding the bioactivation and carcinogenesis processes (Swaminathan & Hatcher, 2002).

  • Mass Spectrometry for Adduct Detection : Desorption ionization mass spectrometry (MS) strategies were investigated for analyzing arylamine-nucleoside adducts at very low levels, aiding in human dosimetry (Lay et al., 1993).

Mechanism of Action

Target of Action

The primary target of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is deoxyguanosine in DNA . This compound has been shown to adduct primarily at C-8 of deoxyguanosine . Deoxyguanosine is one of the four nucleosides in DNA, and its role is crucial in the formation of DNA structure and function.

Mode of Action

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl interacts with its target by forming an adduct . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant molecule bears structural modifications which can lead to changes in its overall function .

Biochemical Pathways

The formation of adducts with deoxyguanosine in dna can interfere with normal dna replication and transcription processes, potentially leading to mutations and other downstream effects .

Pharmacokinetics

The pharmacokinetics of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl involves its metabolism and excretion. An assay for this compound in urine has been developed, indicating that it can be excreted from the body through urine . The half-life of the adduct with DNA was estimated to be approximately 20 hours .

Result of Action

The formation of adducts with deoxyguanosine can lead to mutations in the DNA, which can potentially lead to carcinogenesis . This is because these adducts can cause errors during DNA replication, leading to the incorporation of incorrect nucleotides.

Action Environment

The action of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl can be influenced by various environmental factors. For instance, the presence of this compound in cooked foods suggests that dietary habits can influence exposure levels . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and temperature.

Future Directions

Future research on “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” could focus on further elucidating its mechanism of action, particularly in relation to DNA repair and mutagenesis . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQHAFBEGLGQRF-GVDBMIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004594
Record name 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84283-08-9
Record name Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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